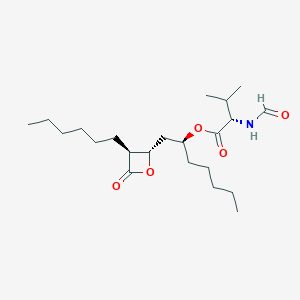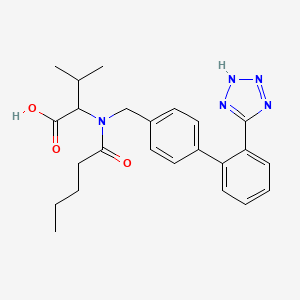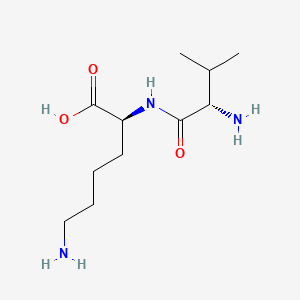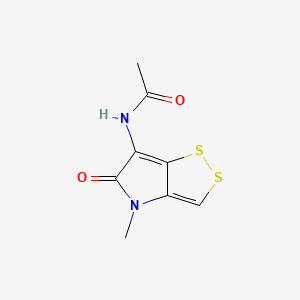
Thiolutin
Übersicht
Beschreibung
Thiolutin is a sulfur-containing antibiotic, which is a potent inhibitor of bacterial and yeast RNA polymerases . It was found to inhibit in vitro RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) . It is also an inhibitor of mannan and glucan formation in Saccharomyces cerevisiae and used for the analysis of mRNA stability .
Synthesis Analysis
Dithiolopyrrolone (DTP) group antibiotics, which include this compound, were first isolated in the early half of the 20th century . The synthesis and biosynthesis of this structurally intriguing class of molecules have been reawakened by recent research .
Molecular Structure Analysis
This compound is one of a family of microbially produced dithiolopyrrolone compounds that feature an intra-molecular and redox-sensitive disulfide bond . It is thought to be a pro-drug whose anti-microbial action requires reduction of the intramolecular disulfide .
Chemical Reactions Analysis
This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro . It has been shown to cause oxidation of thioredoxins in vivo and interacts functionally with multiple metals including Mn 2+ and Cu 2+, and not just Zn 2+ .
Physical And Chemical Properties Analysis
This compound is a sulfur-based antibiotic agent . It has a molecular weight of 228.29 and its formula is C8H8N2O2S2 . It is soluble in DMSO to 10 mM .
Wissenschaftliche Forschungsanwendungen
Thiolutin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Transkriptionsinhibition: this compound ist bekannt als ein natürlicher Transkriptionsinhibitor. Es wurde gezeigt, dass es Zn2+ chelatiert und es wird angenommen, dass es die RNA-Polymerase II (Pol II) in vivo indirekt hemmt. Diese Eigenschaft macht es wertvoll für die Untersuchung von Transkriptionsprozessen und könnte möglicherweise zur Entwicklung neuer therapeutischer Strategien zur Behandlung von transkriptionsbedingten Krankheiten eingesetzt werden .
Genetische Studien: In der Forschung wurde this compound zur Suche nach resistenten und empfindlichen Mutanten verwendet, was zum Verständnis der Wirkungsmechanismen verschiedener Verbindungen beiträgt. Diese Anwendung ist für die genetische Forschung von entscheidender Bedeutung, insbesondere bei der Identifizierung genetischer Pfade und Interaktionen .
Induktion von oxidativem Stress: this compound wurde genetisch mit der Oxidation von Thioredoxinen in vivo in Verbindung gebracht, was darauf hindeutet, dass es oxidativen Stress induziert. Diese Anwendung ist bedeutsam für Studien zu oxidativem Stress und dessen Auswirkungen auf zelluläre Prozesse .
Studien zur Wechselwirkung mit Metallen: this compound interagiert funktionell mit mehreren Metallen, darunter Mn2+, Cu2+ und nicht nur Zn2+. Diese Eigenschaft kann in der Metalloproteinforschung und bei der Untersuchung von metallbezogenen zellulären Pfaden genutzt werden .
Antibakterielle Aktivität: Obwohl in den Suchergebnissen nicht explizit erwähnt, deutet die Rolle von this compound als Transkriptionsinhibitor auf eine potenzielle antibakterielle Aktivität hin, da es wichtige bakterielle Prozesse stören könnte. Diese Anwendung könnte in der Forschung zur Antibiotikaresistenz weiter untersucht werden.
Krebsforschung: Aufgrund seiner Auswirkungen auf die Transkription und den oxidativen Stress könnte this compound Anwendungen in der Krebsforschung haben, insbesondere beim Verständnis, wie diese Prozesse zur Entstehung und Progression von Krebs beitragen.
Oxford Academic - this compound has complex effects bioRxiv - this compound has complex effects in vivo but is a direct…
Wirkmechanismus
Target of Action
Thiolutin is a potent inhibitor of bacterial and yeast RNA polymerases . It has been found to inhibit in vitro RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) . The primary target of this compound is RNA Polymerase II (Pol II) .
Mode of Action
This compound interacts with its target, RNA Polymerase II, by directly inhibiting its function . This inhibition requires both the presence of Mn2+ and appropriate reduction of this compound as excess DTT abrogates its effects . If inhibition is bypassed, pause prone, defective elongation can be observed in vitro .
Biochemical Pathways
This compound appears to affect multiple cellular pathways, including glucose metabolism, Tor signaling, Hog/MAPK pathway signaling, P body formation, mRNA degradation, the oxidative stress response, and proteasome activity . It causes oxidation of thioredoxins in vivo and induces oxidative stress .
Pharmacokinetics
It is known that this compound is a sulfur-containing antibiotic , which suggests that it may have certain ADME properties common to other sulfur-containing compounds
Result of Action
The result of this compound’s action is the inhibition of transcription, which is a critical process for the expression of genes . By inhibiting RNA Polymerase II, this compound disrupts the synthesis of mRNA, which in turn affects protein synthesis .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Additionally, this compound’s inhibitory activity requires both appropriate reduction of this compound and the presence of Mn2+ . These interactions suggest that the presence and concentrations of these metals in the environment could influence the action of this compound.
Safety and Hazards
Thiolutin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity - Oral Category 2 and Acute toxicity - Inhalation (Dusts/Mists) Category 2 . It is recommended to be used only outdoors or in a well-ventilated area and to wear respiratory protection .
Eigenschaften
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRAFONCSQAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CSS2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040624 | |
| Record name | Thiolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
152.00 to 156.00 °C. @ 17.00 mm Hg | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.21 mg/mL | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
87-11-6 | |
| Record name | Thiolutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetopyrrothine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiolutin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOLUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C005Q20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 276 °C | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of thiolutin?
A1: this compound exerts its antibacterial activity by inhibiting RNA synthesis, primarily through direct interaction with RNA polymerase II (Pol II) [, , , , , , ].
Q2: How does this compound interact with RNA polymerase II?
A2: this compound requires both manganese ions (Mn2+) and an appropriately reduced form for optimal inhibition of Pol II. It appears to interfere with transcription initiation, and when bypassing initiation, leads to defective elongation with increased pausing [, , ]. This inhibition can be reversed by the presence of excess dithiothreitol (DTT) [, ].
Q3: Are there other cellular targets of this compound?
A3: Beyond its direct effect on Pol II, this compound has been shown to:
- Chelate zinc ions (Zn2+) [, , ].
- Interact with other metals, including copper (Cu2+) and manganese (Mn2+) [, ].
- Cause oxidation of thioredoxins, suggesting a role in inducing oxidative stress [, , ].
- Impact metal homeostasis in vivo, particularly for Zn2+, Cu2+, and Mn2+ [, ].
- Reduce paxillin levels in human umbilical vein endothelial cells (HUVECs), contributing to its anti-angiogenic effects [].
- Interact with the BRISC deubiquitinating enzyme complex, specifically inhibiting the NLRP3 inflammasome [].
- Inhibit the deubiquitinase PSMD14, facilitating SNAIL degradation and exhibiting antitumor activity in esophageal squamous cell carcinoma [].
Q4: How does this compound impact the heat shock response in yeast?
A4: this compound, along with other common yeast research procedures like spheroplasting and the use of 1,10-phenanthroline, can induce the heat shock response in Saccharomyces cerevisiae []. This compound, specifically, significantly increases the RNA levels of heat shock genes such as HSP82, SSA4, and HSP26. This induction appears to occur at the transcriptional level [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C8H8N2O2S2 and a molecular weight of 232.3 g/mol.
Q6: What are the key structural features of this compound?
A6: this compound belongs to the dithiolopyrrolone class of natural products, characterized by the pyrrolinonodithiole core structure (4H-[1,2]dithiolo[4,3-b]pyrrol-5-one). Key structural features include a disulfide bond within a five-membered ring, an endocyclic amide, and an N-acetyl group [, ].
Q7: How does the structure of this compound differ from holomycin?
A7: this compound and holomycin share the same core dithiolopyrrolone structure. The key difference lies in an N-methyl group present at the endocyclic amide of this compound, which is absent in holomycin [, ].
Q8: How does the N-methylation of holomycin to this compound affect its activity?
A8: The addition of the N-methyl group to holomycin, yielding this compound, significantly impacts its antifungal activity. This compound exhibits antifungal properties, while holomycin does not [].
Q9: What is the significance of the N-acyl group in this compound and its analogs?
A9: The N-acyl group in this compound and its analogs plays a crucial role in their biological activity. Variations in this acyl group contribute to the diversity of dithiolopyrrolone derivatives and their spectrum of activity [].
Q10: Can the dithiolopyrrolone structure be modified to create new analogs?
A10: Yes, research has focused on biosynthetic engineering and chemical modification of the dithiolopyrrolone core to generate novel analogs with improved bioactivity and reduced toxicity [, , ].
Q11: What is known about the stability of this compound?
A11: this compound's activity is dependent on its redox state; an appropriately reduced form is required for optimal inhibition of Pol II [, ]. Excess DTT can abrogate its inhibitory effects, suggesting sensitivity to reducing conditions [, ].
Q12: Are there formulation strategies to improve this compound's stability or bioavailability?
A12: While specific formulation strategies for this compound are not extensively discussed in the provided research, the development of this compound derivatives, like holomycin, with potentially reduced toxicity suggests ongoing efforts to optimize its therapeutic properties []. Further research in this area is crucial for its clinical translation.
Q13: What cell-based assays have been used to study this compound's activity?
A13: this compound's activity has been investigated in various cell-based assays, including:
- Assessment of its impact on human umbilical vein endothelial cell (HUVEC) adhesion to vitronectin, revealing its anti-angiogenic properties [].
- Examination of its effects on Saccharomyces cerevisiae, demonstrating inhibition of RNA and protein synthesis [, ].
- Evaluation of its activity against a panel of bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus Calmette–Guérin (BCG), and Mycobacterium tuberculosis, showing potent antibacterial effects [].
- Testing against Candida albicans, indicating antifungal activity [, ].
Q14: What animal models have been used to study this compound?
A14: this compound's efficacy has been evaluated in several animal models, including:
- Mouse dorsal air sac assay, demonstrating suppression of tumor cell-induced angiogenesis [].
- Mouse models of inflammatory diseases, such as lipopolysaccharide-induced sepsis, monosodium urate–induced peritonitis, experimental autoimmune encephalomyelitis, cryopyrin-associated periodic syndromes (CAPS), and methionine-choline–deficient diet-induced nonalcoholic fatty liver disease, showing therapeutic potential by inhibiting NLRP3 inflammasome activation [].
Q15: Are there known mechanisms of resistance to this compound?
A15: Research suggests that this compound resistance might be linked to mutations in:
Q16: What is known about the toxicity profile of this compound?
A16: While this compound exhibits potent biological activity, its toxicity profile remains an area of investigation. Research suggests that holomycin, a this compound derivative, might possess reduced toxicity compared to this compound, highlighting the potential for developing safer analogs [].
Q17: Are there any known long-term effects of this compound exposure?
A17: The provided research does not offer detailed information about the long-term effects of this compound exposure. Further investigations are necessary to fully characterize its safety profile for potential therapeutic applications.
Q18: What analytical techniques have been used to study this compound?
A18: A variety of analytical techniques have been employed in this compound research, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental in elucidating the structure of this compound and its derivatives [, , ].
- Chromatography: Paper chromatography and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) have been utilized to isolate, identify, and characterize this compound from microbial sources [, ].
- Molecular Biology Techniques: Northern blotting has been extensively used to study the effect of this compound on mRNA levels and decay rates [, , , , , , ].
- Biochemical Assays: Ubiquitin-AMC assays have been employed to evaluate the inhibitory effect of this compound on deubiquitinating enzymes like PSMD14 [].
Q19: Have computational methods been used to study this compound?
A19: Yes, computational studies, particularly docking simulations using AutoDock Vina, have been performed on this compound derivatives to investigate their interactions with the Hepatitis C Virus RNA Dependent RNA Polymerase (RdRP) [].
Q20: When was this compound first discovered, and what are the key milestones in its research?
A20: this compound, originally named aureothricin, was first isolated from Streptomyces thioluteus in the 1940s []. Key milestones in this compound research include:
- Early Studies (1940s-1970s): Initial research focused on its isolation, identification, and broad-spectrum antimicrobial activity [, ].
- Mechanism of Action (1970s-1990s): Studies identified RNA polymerase as a primary target, with particular emphasis on its inhibition of RNA synthesis in bacteria and yeast [, , , ].
- Structure-Activity Relationships (1990s-2000s): Research explored the structure-activity relationships of this compound and its analogs, highlighting the importance of the N-acyl group and other structural modifications for its biological activity [, ].
- New Targets and Applications (2010s-Present): Recent studies have unveiled novel targets of this compound, including deubiquitinating enzymes involved in cancer and inflammatory diseases, opening new avenues for its therapeutic application [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



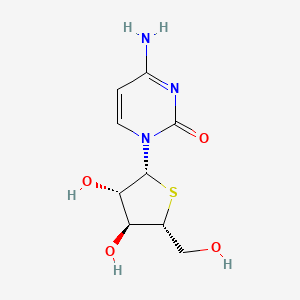
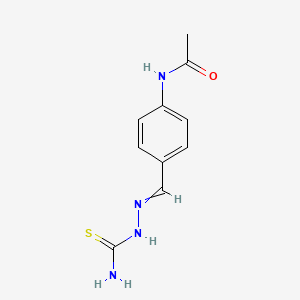
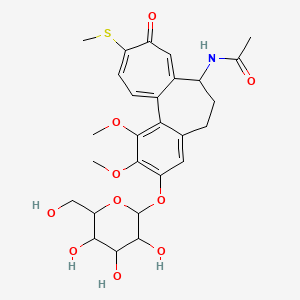

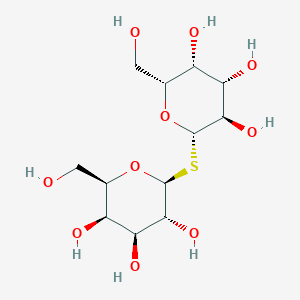
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
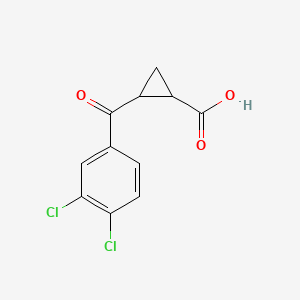
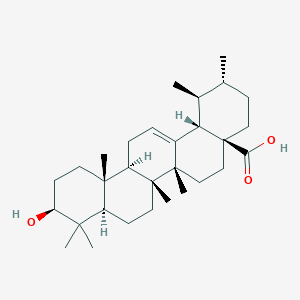
![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
